6-脱氧卡他酮

描述

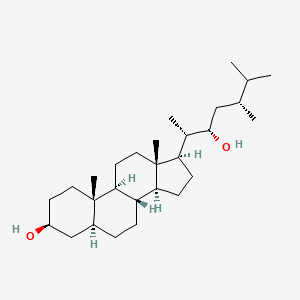

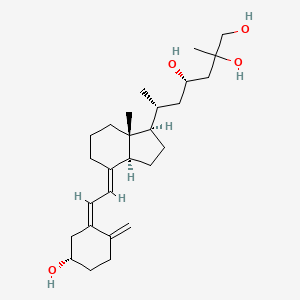

6-Deoxocathasterone is a chemical compound and a type of ergostane steroid . It is found in various plants such as Catharanthus roseus and maize . It can be used as an analyte for analytical and biological studies .

Synthesis Analysis

The synthesis of 6-Deoxocathasterone involves direct conversion of early C22-hydroxylated intermediates to 3-dehydro-6-deoxoteasterone and 6-deoxotyhpasterol via C-23 hydroxylation . The creation of 6-Deoxocathasterone from (22S,24R)-22-hydroxy-5α-ergostan-3-one is named as CN-independent pathway of BRs biosynthesis .Molecular Structure Analysis

The molecular formula of 6-Deoxocathasterone is C28H50O2 . The molecular weight is 418.381073 Da . The structure of 6-Deoxocathasterone is remarkably similar to vertebrates’ animals (i.e., androgens, corticoids, and estrogens) and insects (i.e., ecdysteroids) hormones .Chemical Reactions Analysis

The late C6 pathway begins with hydroxylation of CN into the 6-deoxoCT by the 22α-hydroxylase . 6-deoxoCT may also be synthesized directly from 22-hydroxy5α-ergostan-3-one (the CN-independent pathway) .科学研究应用

在油菜素类固醇生物合成中的作用

6-脱氧卡他酮在油菜素类固醇的生物合成中发挥着重要作用,油菜素类固醇是一类对植物生长和发育至关重要的甾体植物激素。研究表明,营地固醇转化为 6-脱氧卡他酮,随后转化为其他油菜素类固醇,如卡他酮和油菜素内酯,证明了其在拟南芥、番茄和长春花等植物中油菜素类固醇生物合成途径中的关键地位 (野口等人,2000); (岛田等人,2001); (藤冈等人,1995)。

在植物发育中的意义

研究表明,6-脱氧卡他酮参与植物发育的各个方面。它是油菜素类固醇生物合成中 C6 晚期氧化途径中的一个关键中间体,影响植物生长机制。该途径在不同的植物物种中观察到,表明植物生理学中存在一种普遍机制 (野村等人,2001); (毕晓普等人,1999)。

对替代生物合成途径的贡献

进一步的研究表明,6-脱氧卡他酮参与了替代的油菜素内酯生物合成途径。在植物和细胞培养物中发现的这些途径证明了油菜素类固醇生物合成的多功能性和复杂性,其中 6-脱氧卡他酮充当关键中间体 (崔等人,1996); (野村等人,2007)。

在各种植物中的内源性存在

6-脱氧卡他酮作为不同植物物种(如玉米)中的内源性油菜素类固醇的存在表明其在天然油菜素类固醇生物合成过程中的基本作用,从而影响各种物种的植物生长和发育 (金等人,2005)。

对植物反应机制的影响

研究还指出了 6-脱氧卡他酮在植物反应机制(如种子生长和发芽)中的重要性。其在植物生长不同阶段的波动水平表明其在调节植物发育过程中发挥着动态作用 (野村等人,2007)。

作用机制

安全和危害

属性

IUPAC Name |

(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(2S,3S,5R)-3-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O2/c1-17(2)18(3)15-26(30)19(4)23-9-10-24-22-8-7-20-16-21(29)11-13-27(20,5)25(22)12-14-28(23,24)6/h17-26,29-30H,7-16H2,1-6H3/t18-,19+,20+,21+,22+,23-,24+,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZKWZJLUNXOSN-YUZBOUAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040952 | |

| Record name | 6-Deoxocathasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

198416-73-8 | |

| Record name | 6-Deoxocathasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 6-Deoxocathasterone in plants?

A1: 6-Deoxocathasterone is a key intermediate in the biosynthesis of brassinosteroids (BRs), a class of plant hormones that regulate growth and development. [, , , ] BRs exert their effects by binding to the BRI1 receptor, which triggers a signaling cascade ultimately leading to changes in gene expression. [, ]

Q2: How does the level of 6-Deoxocathasterone fluctuate during a plant's life cycle?

A2: Studies in pea (Pisum sativum) have shown that 6-Deoxocathasterone levels are particularly high in mature seeds. [] During germination, these levels decrease as the molecule is converted into downstream intermediates, suggesting it acts as a storage form of BRs. [] In contrast, during rapid seed growth, the levels of the biologically active BRs, brassinolide and castasterone, increase alongside the expression of BR C-6 oxidase genes (CYP85A1 and CYP85A6). [] This suggests a crucial role for these specific BRs in seed development.

Q3: Which enzymes are involved in the biosynthesis of 6-Deoxocathasterone?

A3: Several cytochrome P450 enzymes (P450s) play crucial roles in 6-Deoxocathasterone biosynthesis. CYP90B1/DWF4 catalyzes the C-22 hydroxylation of campesterol, a precursor molecule, to form 22-hydroxycampesterol. [, ] This is then further converted to 6-Deoxocathasterone through a series of reactions. [, , ]

Q4: Are there different pathways for 6-Deoxocathasterone biosynthesis?

A4: Yes, research suggests the existence of both campestanol-dependent and campestanol-independent pathways for 6-Deoxocathasterone biosynthesis. [] The campestanol-independent pathway, where campesterol is converted directly to 22-hydroxycampesterol, appears to be the primary route. []

Q5: What is the significance of the cpd mutant in understanding 6-Deoxocathasterone's role?

A5: The Arabidopsis cpd mutant, deficient in CYP90A1/CPD, has been instrumental in understanding 6-Deoxocathasterone biosynthesis. [] This mutation disrupts BR synthesis upstream of the DET2-mediated 5α reduction step. [] Notably, overexpressing CYP90C1, a C-23 hydroxylase, does not rescue the BR deficiency in the cpd mutant, highlighting the essential role of CYP90A1/CPD in the process. []

Q6: What are the preferred substrates for CYP90A1/CPD in the context of 6-Deoxocathasterone synthesis?

A6: Research indicates that CYP90A1/CPD preferentially catalyzes the C-3 oxidation of early BR intermediates like (22S)-22-hydroxycampesterol and (22R,23R)-22,23-dihydroxycampesterol. [] It can also catalyze the C-3 oxidation of 6-Deoxocathasterone and 6-deoxoteasterone, though its role in the campestanol-independent pathway with the former substrates appears more significant. []

Q7: Does the accumulation of 6-Deoxocathasterone have implications for BR biosynthesis?

A7: Yes, the accumulation of 6-Deoxocathasterone, along with 6-deoxocastasterone, in plants like Arabidopsis, pea, and tomato suggests potential rate-limiting steps in BR biosynthesis. [] This highlights the importance of understanding the regulation of enzymes involved in these steps to manipulate BR levels and influence plant growth.

Q8: Are there genetic manipulations that can influence 6-Deoxocathasterone levels and plant development?

A8: Overexpressing the peach transcription factor gene, Early bud-break 1 (EBB1), in poplar trees leads to increased branching. [] This is linked to significant changes in the levels of several BRs, including 6-Deoxocathasterone. [] This suggests that EBB1 might indirectly influence BR biosynthesis, potentially by regulating the expression of genes encoding BR biosynthetic enzymes.

Q9: What analytical techniques are used to study 6-Deoxocathasterone?

A9: Gas chromatography-mass spectrometry (GC-MS) is a key technique used to identify and quantify 6-Deoxocathasterone and other BRs in plant tissues. [, , ] This method allows researchers to track the flow of labeled precursors through the biosynthetic pathway and identify specific intermediates. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-fluorophenyl)methylsulfonyl]-4-pyrimidinecarboxamide](/img/structure/B1256811.png)

![(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1256814.png)

![N'-[(2-chlorophenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide](/img/structure/B1256819.png)

![N-(4-chlorophenethyl)-2-(5-oxo-2,3-dihydrothiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B1256820.png)

![7-[(2-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-3',5-dihydroxy-4'-methoxyflavanone](/img/structure/B1256821.png)

![[4-(2,3-Dimethylphenyl)-1-piperazinyl]-[5-[(4-methylphenyl)sulfonylmethyl]-2-furanyl]methanone](/img/structure/B1256824.png)

![(1S,2S,13S,15R)-17,17-dimethyl-15-(3-methylbut-2-enyl)-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraene-10,14-dione](/img/structure/B1256833.png)

![(+)-8-[(4-Amino-1-methylbutyl)amino]-5-(3,4-dichlorophenoxy)-6-methoxy-4-methyl-quinoline](/img/structure/B1256834.png)